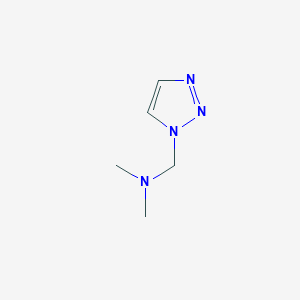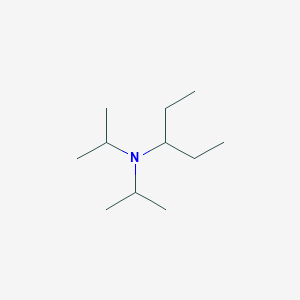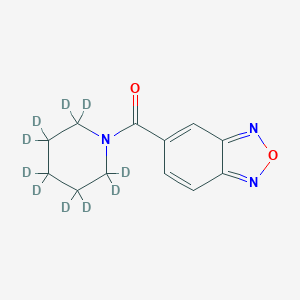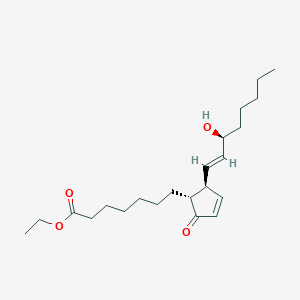
2-(Methylsulfonyl)benzyl Alcohol
Descripción general
Descripción
2-(Methylsulfonyl)benzyl alcohol is a chemical compound that belongs to the class of organic sulfur compounds known as sulfones. It is characterized by the presence of a sulfonyl functional group attached to a benzyl alcohol moiety. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 2-(methylsulfonyl)benzyl alcohol derivatives can be achieved through various methods. One approach involves the sulfonylation of benzylic C-H bonds of aryl(o-tolyl)methanones with arylsulfonyl hydrazides or arylsulfonyl chlorides, which generates enols in situ under UV irradiation and subsequently reacts with sulfonyl radicals to produce aryl(2-(arylsulfonylmethyl)aryl)methanones . Another method includes the reaction of benzylic and allylic alcohols with sulfinyl chlorides, which proceeds without external catalysts and additives, and involves a byproduct-catalyzed reaction to afford benzylic and allylic sulfones . Additionally, a three-component reaction of arynes, sodium sulfinates, and aldehydes under mild conditions has been described to directly synthesize 2-sulfonyl benzyl alcohol derivatives .
Molecular Structure Analysis
The molecular structure of related sulfonyl compounds has been studied using various analytical techniques. For instance, the crystal structure of a compound with a sulfonyl group, 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, and its cyclized product has been determined using single crystal X-ray diffraction, revealing intermolecular hydrogen bonds and pi-pi interactions that stabilize the crystal structure . These structural insights are valuable for understanding the properties and reactivity of 2-(methylsulfonyl)benzyl alcohol.
Chemical Reactions Analysis
2-(Methylsulfonyl)benzyl alcohol can undergo various chemical reactions due to the presence of both the sulfonyl group and the alcohol functionality. The sulfonyl group can participate in substitution reactions, while the alcohol group can be transformed into different functional groups, such as ethers or esters. For example, benzyl alcohols can be protected using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate to form benzyl ethers . Additionally, benzyl alcohols can be etherified using 2,4,6-trichloro-1,3,5-triazine and methanol or ethanol catalyzed by dimethyl sulfoxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(methylsulfonyl)benzyl alcohol and related compounds are influenced by their molecular structure. The presence of the sulfonyl group increases the compound's polarity and potential for hydrogen bonding, which can affect its solubility and boiling point. The benzyl alcohol part of the molecule contributes to its reactivity, particularly in oxidation reactions where selective methylene C-H oxidation can be achieved using bis(methanesulfonyl) peroxide as an oxidant . The crystal structure analysis of related compounds provides additional information on the non-covalent interactions that can influence the compound's physical properties .
Aplicaciones Científicas De Investigación
Methanesulfonylation of Alcohols
Methanesulfonylation of 2-benzimidazolemethanol with methanesulfonyl chloride results in various derivatives, including 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole, which shows antitumor and antibacterial activity and is effective in preventing anaphylactic shock in mouse test systems (Charlson, 1973).
Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt used for converting alcohols into benzyl ethers in good to excellent yields (Poon & Dudley, 2006).
Synthesis of Benzylic Alcohols
Selective methylene C-H oxidation using bis(methanesulfonyl) peroxide as an oxidant can synthesize benzylic alcohols. This method is potentially useful in drug and agrochemical discovery (Tanwar, Börgel, & Ritter, 2019).
Coupling of Sulfonamides and Alcohols
An environmentally benign method for the direct coupling of sulfonamides and alcohols, often with >80% isolated yield, uses a domino dehydrogenation-condensation-hydrogenation sequence catalyzed by a nanostructured catalyst (Shi et al., 2009).
Protection of Alcohols
2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate is used for alcohol protection in organic synthesis, converting alcohols to benzyl ethers through the Williamson ether synthesis method (Poon, Albiniak, & Dudley, 2007).
Oxidative Hydroxylation
Oxidative hydroxylation of toluene derivatives via alkoxysulfonium ion intermediates can yield benzyl alcohols, with potential applications in organic synthesis (Ashikari, Nokami, & Yoshida, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
(2-methylsulfonylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXFAGRISWUJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622025 | |
| Record name | [2-(Methanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)benzyl Alcohol | |
CAS RN |
35196-11-3, 864265-08-7 | |
| Record name | [2-(Methanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methanesulfonylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)




![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

